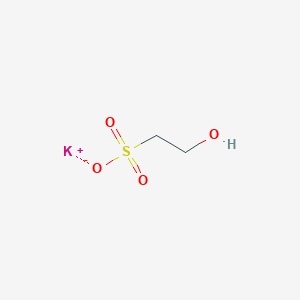

Potassium 2-hydroxyethanesulfonate

説明

Potassium 2-hydroxyethanesulfonate, also known as potassium isethionate, is an organosulfur compound. It is a water-soluble salt derived from isethionic acid. This compound is commonly used in the manufacture of mild, biodegradable, and high-foaming anionic surfactants, which are often found in personal care products like shampoos and body washes .

準備方法

Synthetic Routes and Reaction Conditions

Potassium 2-hydroxyethanesulfonate can be synthesized through the neutralization of isethionic acid with potassium hydroxide. The reaction typically involves dissolving isethionic acid in water and then slowly adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to yield this compound crystals.

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of ethylene oxide with potassium bisulfite. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Potassium 2-hydroxyethanesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions to form different sulfonate esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alcohols and amines are commonly used in substitution reactions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Alcohols.

Substitution: Sulfonate esters.

科学的研究の応用

Potassium 2-hydroxyethanesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

Biology: Employed in the study of cell membranes and as a component in buffer solutions.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.

Industry: Utilized in the production of detergents, emulsifiers, and other personal care products.

作用機序

The mechanism of action of potassium 2-hydroxyethanesulfonate involves its ability to act as a surfactant, reducing the surface tension of aqueous solutions. This property allows it to enhance the solubility of hydrophobic compounds and facilitate their interaction with water. At the molecular level, it interacts with lipid bilayers in cell membranes, altering their permeability and fluidity .

類似化合物との比較

Similar Compounds

- Sodium 2-hydroxyethanesulfonate

- Ammonium 2-hydroxyethanesulfonate

- Calcium 2-hydroxyethanesulfonate

Uniqueness

Potassium 2-hydroxyethanesulfonate is unique due to its specific ionic properties, which make it particularly effective as a surfactant in personal care products. Compared to its sodium and ammonium counterparts, it offers better solubility and stability in various formulations .

生物活性

Potassium 2-hydroxyethanesulfonate, commonly known as isethionic acid, is an organosulfur compound with significant biological activities and applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Chemical Formula : C₂H₅KO₃S

- Molecular Weight : 156.25 g/mol

- Solubility : Water-soluble

1. Metabolic Role

This compound plays a crucial role in various metabolic pathways. It is a precursor in the biosynthesis of taurine, an essential amino acid involved in numerous physiological processes, including bile salt formation and osmoregulation. The compound can be synthesized endogenously in mammals from cysteine via enzymatic pathways .

2. Enzymatic Reactions

The compound is involved in several enzymatic reactions:

- Alkanesulfonate Monooxygenase : This enzyme catalyzes the desulfonation of aliphatic sulfonates, converting them into sulfite and aldehydes. It shows activity on a range of substrates, indicating its versatility in metabolism .

- Transport Systems : this compound is transported across cellular membranes by specific permease proteins, which are critical for its uptake and utilization by cells .

Antioxidant Properties

Research has indicated that this compound exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is beneficial for protecting against cellular damage .

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. For instance, it has been observed to decrease nitric oxide production in macrophages exposed to lipopolysaccharides (LPS), suggesting a potential role in reducing inflammation .

Case Study 1: Chronic Kidney Disease (CKD)

A study identified metabolites, including this compound, that are predictive of chronic kidney disease progression. Higher levels of these metabolites were associated with increased risk factors for end-stage kidney disease (ESKD). The study highlighted the potential of using such metabolites for monitoring CKD progression .

Case Study 2: Taurine Synthesis

In a metabolomics study involving animal models, decreased levels of this compound were noted in urine samples from subjects with Alzheimer's disease (AD). This decrease correlated with reduced taurine levels, indicating its importance in neuroprotection and cognitive function .

Research Findings

Recent research has provided insights into the biological activity of this compound:

特性

IUPAC Name |

potassium;2-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S.K/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNPUBKRNRRYMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-36-8 (Parent) | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883692 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1561-99-5 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 2-hydroxyethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is potassium isethionate used in studying mitochondrial swelling?

A1: Potassium isethionate is used in mitochondrial swelling studies as a component of the isotonic solution. [, ] Unlike salts like potassium chloride or potassium acetate, potassium isethionate does not readily penetrate the mitochondrial membrane. This property allows researchers to isolate the effects of specific ions or treatments on mitochondrial swelling, providing insights into membrane permeability and integrity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。